molecular formula C16H13Br2ClO2 B11993397 4-[(1E)-1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-2-bromo-1-methoxybenzene

4-[(1E)-1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-2-bromo-1-methoxybenzene

Cat. No.: B11993397
M. Wt: 432.5 g/mol
InChI Key: QKPDIKZRVRZZKH-UHFFFAOYSA-N
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Description

2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene is a complex organic compound with the molecular formula C16H13Br2ClO2 and a molecular weight of 432.542 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where bromine and chlorine are introduced to the aromatic ring under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate.

    Solvents: Toluene, ethanol, and other organic solvents.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H13Br2ClO2

Molecular Weight

432.5 g/mol

IUPAC Name

2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chloroethenyl]-1-methoxybenzene

InChI

InChI=1S/C16H13Br2ClO2/c1-20-15-5-3-10(7-13(15)17)12(9-19)11-4-6-16(21-2)14(18)8-11/h3-9H,1-2H3

InChI Key

QKPDIKZRVRZZKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=CCl)C2=CC(=C(C=C2)OC)Br)Br

Origin of Product

United States

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